4-{[3-(7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)benzyl]oxy}benzonitrile
Description
4-{[3-(7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)benzyl]oxy}benzonitrile is a synthetic organic compound featuring a complex aromatic system
Properties
IUPAC Name |
4-[[3-(10-methyl-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-4-yl)phenyl]methoxy]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N7O/c1-27-20-18(11-24-27)21-25-19(26-28(21)13-23-20)16-4-2-3-15(9-16)12-29-17-7-5-14(10-22)6-8-17/h2-9,11,13H,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAPSSVRYWGVUNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=N1)C3=NC(=NN3C=N2)C4=CC=CC(=C4)COC5=CC=C(C=C5)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-{[3-(7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)benzyl]oxy}benzonitrile typically involves multi-step reactions starting from commercially available reagents. A common synthetic route may begin with the formation of the pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine core, followed by functionalization at specific positions to introduce the benzyl and benzonitrile groups.
Industrial Production Methods: Industrial production methods for this compound could involve streamlined synthesis in large reactors, optimizing reaction conditions such as temperature, pressure, and catalysts to ensure high yield and purity. Continuous flow synthesis techniques might be employed for efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: The compound undergoes various reactions, including:
Oxidation: : The aromatic rings in the structure can be oxidized under specific conditions.
Reduction: : The nitrile group can be reduced to amines using reducing agents like lithium aluminum hydride.
Substitution: : Electrophilic and nucleophilic aromatic substitutions can occur on the benzene rings.
Common Reagents and Conditions: Common reagents include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with palladium catalyst, and nucleophiles or electrophiles for substitution reactions. Reaction conditions vary, typically requiring controlled temperatures and solvents.
Major Products: The major products depend on the type of reaction performed. For instance, oxidation might yield hydroxylated derivatives, while reduction would produce primary amines.
Scientific Research Applications
Chemistry: The compound is studied for its reactivity and potential as an intermediate in the synthesis of more complex molecules.
Biology: Researchers explore its binding properties to biological macromolecules, investigating its potential as a ligand in biochemical assays.
Medicine: There is significant interest in its pharmacological properties, particularly its activity against specific enzymes or receptors, which could lead to therapeutic applications.
Industry: Its robust aromatic system and functional groups make it suitable for materials science, potentially contributing to the development of new polymers or electronic materials.
Mechanism of Action
The exact mechanism by which 4-{[3-(7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)benzyl]oxy}benzonitrile exerts its effects depends on the context. In biological systems, it may interact with specific proteins or nucleic acids, modulating their function. The aromatic system allows for π-π interactions with amino acid residues in proteins, while the nitrile and benzyl groups offer points of hydrogen bonding or electrostatic interactions.
Comparison with Similar Compounds
Similar Compounds: Similar compounds include those with pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine cores or benzyl ethers linked to aromatic nitriles.
Uniqueness: What sets 4-{[3-(7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)benzyl]oxy}benzonitrile apart is its specific functionalization pattern, which can influence its reactivity, binding affinity, and overall molecular stability, making it a unique tool in both research and industrial applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
